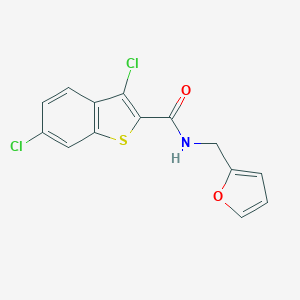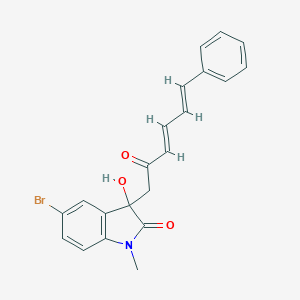
3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a benzothiophene core substituted with chlorine atoms and a furylmethyl group, making it a unique molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Material: Benzothiophene is used as the starting material.
Chlorination: The benzothiophene undergoes chlorination to introduce chlorine atoms at the 3 and 6 positions.
Furylmethylation: The chlorinated benzothiophene is then reacted with a furylmethyl halide under basic conditions to introduce the furylmethyl group.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the furylmethyl group.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furylmethyl aldehyde or furylmethyl carboxylic acid.
Reduction: Dechlorinated benzothiophene derivatives.
Substitution: Benzothiophene derivatives with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-N-(2-furylmethyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a carboxamide.
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
3,6-Dichloro-N-(2-furylmethyl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C14H9Cl2NO2S |
|---|---|
Peso molecular |
326.2 g/mol |
Nombre IUPAC |
3,6-dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-8-3-4-10-11(6-8)20-13(12(10)16)14(18)17-7-9-2-1-5-19-9/h1-6H,7H2,(H,17,18) |
Clave InChI |
ZDLCQOGHXUQJOX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=COC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![3-HYDROXY-3-{2-[2-METHYL-5-(PROPAN-2-YL)PHENYL]-2-OXOETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252977.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![5-BROMO-3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252980.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252987.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![3,4-dimethyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B253001.png)
